molecular formula C11H17IN2 B11774838 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole

Katalognummer: B11774838
Molekulargewicht: 304.17 g/mol
InChI-Schlüssel: MBZKTEPDHZEPOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of iodine, isopropyl, propyl, and vinyl groups in this compound makes it a unique and versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. This reaction typically results in a mixture of regioisomers, which can be separated and purified . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using hydrazine derivatives and acetylenic ketones under controlled conditions. The reaction can be optimized for yield and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, the use of catalysts like palladium or copper can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the vinyl group can undergo various chemical transformations. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 3,5-Diisopropyl-4-iodo-1H-pyrazole
  • 4-Iodo-3-methyl-1-propyl-1H-pyrazole

Uniqueness

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole is unique due to the presence of both isopropyl and propyl groups along with a vinyl group, which provides a distinct set of chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Eigenschaften

Molekularformel

C11H17IN2

Molekulargewicht

304.17 g/mol

IUPAC-Name

5-ethenyl-4-iodo-3-propan-2-yl-1-propylpyrazole

InChI

InChI=1S/C11H17IN2/c1-5-7-14-9(6-2)10(12)11(13-14)8(3)4/h6,8H,2,5,7H2,1,3-4H3

InChI-Schlüssel

MBZKTEPDHZEPOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=C(C(=N1)C(C)C)I)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.